2,3-Dibenzyltoluene

Catalog No.
S3720491
CAS No.
53585-53-8
M.F
C21H20
M. Wt
272.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dibenzyltoluene

CAS Number

53585-53-8

Product Name

2,3-Dibenzyltoluene

IUPAC Name

1,2-dibenzyl-3-methylbenzene

Molecular Formula

C21H20

Molecular Weight

272.4 g/mol

InChI

InChI=1S/C21H20/c1-17-9-8-14-20(15-18-10-4-2-5-11-18)21(17)16-19-12-6-3-7-13-19/h2-14H,15-16H2,1H3

InChI Key

PKQYSCBUFZOAPE-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

CC1=C(C(=CC=C1)CC2=CC=CC=C2)CC3=CC=CC=C3

It's important to note that these are hypothetical applications based on the chemical structure. Dedicated research is needed to confirm the feasibility and effectiveness of 2,3-Dibenzyltoluene in these areas.

Safety and Regulatory Information

  • 2,3-Dibenzyltoluene is classified as an aspiration hazard, meaning it can be fatal if swallowed and enters the airways PubChem: .
  • It is also considered toxic to aquatic life with long lasting effects PubChem.
  • Due to its potential hazards, appropriate safety protocols should be followed when handling 2,3-Dibenzyltoluene.

2,3-Dibenzyltoluene is an organic compound with the molecular formula C21H20. It consists of a toluene molecule with two benzyl groups attached at the 2 and 3 positions of the aromatic ring. This compound is part of a larger family known as dibenzyltoluenes, which are characterized by their dual benzyl substituents. Its structure can be represented as follows:

text
C6H5 |C6H5-CH-CH3 | C6H5

2,3-Dibenzyltoluene is primarily utilized in industrial applications, particularly as a heat transfer fluid and dielectric fluid due to its favorable thermal properties and stability under various conditions .

The chemical behavior of 2,3-dibenzyltoluene is notable in hydrogenation reactions, where it can undergo transformation into its saturated form, perhydro-2,3-dibenzyltoluene. This reaction typically involves the use of catalysts such as ruthenium or platinum to facilitate hydrogen addition across the double bonds present in the aromatic rings . The hydrogenation process can significantly enhance its utility as a liquid organic hydrogen carrier, making it a subject of interest in energy storage applications.

The synthesis of 2,3-dibenzyltoluene typically involves Friedel-Crafts alkylation reactions, where toluene reacts with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method allows for selective substitution at the desired positions on the aromatic ring. The reaction can be represented as follows:

text
Toluene + Benzyl Chloride → 2,3-Dibenzyltoluene

Control over reaction conditions such as temperature and catalyst concentration is crucial for optimizing yields and selectivity towards the desired isomer .

2,3-Dibenzyltoluene finds extensive applications in various industrial sectors:

  • Heat Transfer Fluids: Due to its high boiling point and thermal stability, it is used in systems requiring efficient heat transfer.
  • Dielectric Fluids: Its insulating properties make it suitable for use in capacitors and other electrical equipment.
  • Liquid Organic Hydrogen Carrier: It serves as a medium for hydrogen storage and transport in energy applications .

Studies on the interaction of 2,3-dibenzyltoluene with catalysts during hydrogenation have revealed insights into its reactivity and efficiency as a hydrogen carrier. The use of advanced spectroscopic techniques like nuclear magnetic resonance has facilitated a deeper understanding of the reaction pathways involved . These studies are pivotal in optimizing conditions for industrial applications involving this compound.

Several compounds share structural similarities with 2,3-dibenzyltoluene. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
1,4-DibenzyltolueneTwo benzyl groups at para positionsDifferent spatial arrangement affects reactivity.
Monobenzyl TolueneOne benzyl groupLess complex; used primarily in solvent applications.
Benzyl TolueneOne benzyl groupSimpler structure; lower boiling point.
Dibenzyl EtherEther linkage between two benzyl groupsDifferent functional group leading to distinct properties.

While all these compounds belong to the dibenzyltoluene family or related structures, 2,3-dibenzyltoluene's unique position of substituents contributes to its specific properties and applications in industrial processes compared to its counterparts .

XLogP3

6.1

Exact Mass

272.156500638 g/mol

Monoisotopic Mass

272.156500638 g/mol

Heavy Atom Count

21

UNII

4CIN13K9HZ

Wikipedia

2,3-dibenzyltoluene

Dates

Modify: 2024-04-15

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